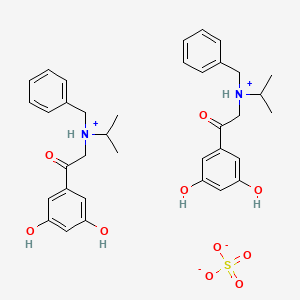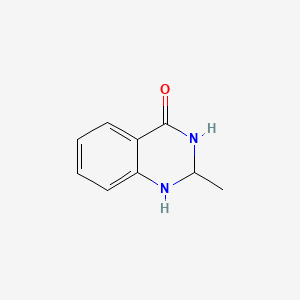
2,3-Dihydro-2-methyl-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2-methyl-4(1H)-quinazolinone is an organic compound with the molecular formula C10H11NO It belongs to the class of quinazolinones, which are bicyclic compounds containing a quinazoline core
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2-methyl-4(1H)-quinazolinone can be synthesized through various methods. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of o-aminobenzylamine with acetic anhydride, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
2,3-Dihydro-2-methyl-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, depending on the specific reagents and conditions used.
科学研究应用
2,3-Dihydro-2-methyl-4(1H)-quinazolinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-dihydro-2-methyl-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.
相似化合物的比较
Similar Compounds
2,3-Dihydro-4(1H)-quinazolinone: Lacks the methyl group at the 2-position.
2-Methylquinazolin-4(3H)-one: Has a different hydrogenation state.
Quinazolin-4(3H)-one: The parent compound without any substitutions.
Uniqueness
2,3-Dihydro-2-methyl-4(1H)-quinazolinone is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Its methyl group at the 2-position and the dihydro structure make it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.
属性
CAS 编号 |
54764-01-1 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
2-methyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C9H10N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-6,10H,1H3,(H,11,12) |
InChI 键 |
PPEWCSSFVFQSCD-UHFFFAOYSA-N |
规范 SMILES |
CC1NC2=CC=CC=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



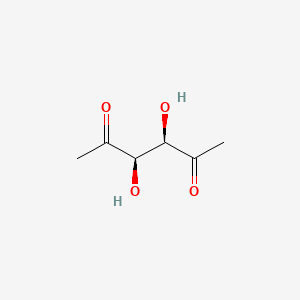
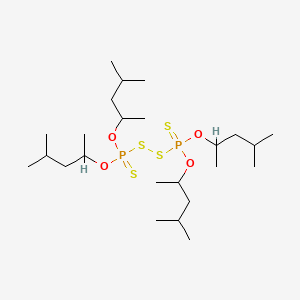

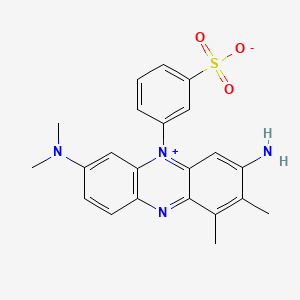
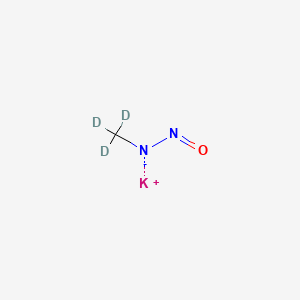

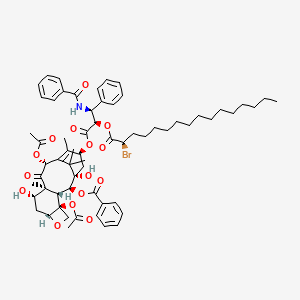
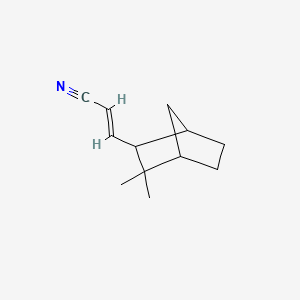
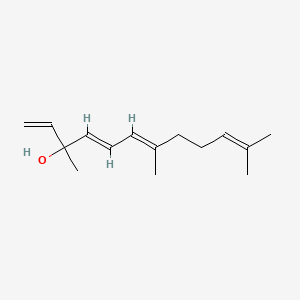
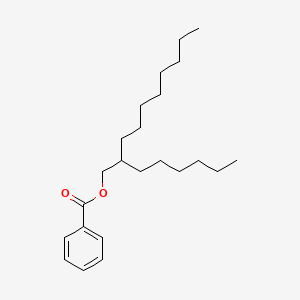
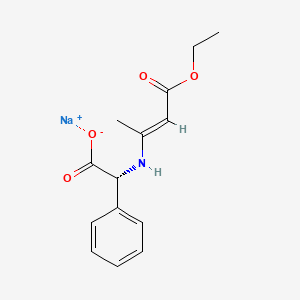
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
